2-(3-(difluoromethyl)phenoxy)acetic acid
Description
2-(3-(difluoromethyl)phenoxy)acetic acid is an organic compound with the molecular formula C9H8F2O3. It is characterized by the presence of a difluoromethyl group attached to a phenoxyacetic acid structure.
Properties
IUPAC Name |
2-[3-(difluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)6-2-1-3-7(4-6)14-5-8(12)13/h1-4,9H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHXNQQANGAXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(difluoromethyl)phenoxy)acetic acid typically involves the reaction of 3-(difluoromethyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(difluoromethyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(3-(difluoromethyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-(difluoromethyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(difluoromethyl)phenoxy)acetic acid
- 2-(4-(difluoromethyl)phenoxy)acetic acid
- 2-(3-(trifluoromethyl)phenoxy)acetic acid
Uniqueness
2-(3-(difluoromethyl)phenoxy)acetic acid is unique due to the specific positioning of the difluoromethyl group on the aromatic ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
2-(3-(Difluoromethyl)phenoxy)acetic acid (DFPA) is an organic compound characterized by its difluoromethyl group attached to a phenoxyacetic acid structure. This unique configuration contributes to its diverse biological activities, including potential applications in anti-inflammatory and anticancer therapies. This article aims to provide a comprehensive overview of the biological activity of DFPA, supported by research findings, case studies, and data tables.
DFPA has the molecular formula C9H8F2O3. The synthesis typically involves the reaction of 3-(difluoromethyl)phenol with chloroacetic acid under basic conditions, leading to the formation of DFPA through a nucleophilic substitution mechanism.
The biological activity of DFPA is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various cellular processes. The difluoromethyl group enhances binding affinity to these targets, influencing pathways such as:
- Inhibition of Enzyme Activity : DFPA may inhibit enzymes associated with inflammatory responses.
- Modulation of Receptor Signaling : It can affect receptor pathways that regulate cell proliferation and apoptosis.
Anti-Inflammatory Activity
DFPA has been investigated for its anti-inflammatory properties. In vivo studies demonstrated that compounds similar to DFPA significantly reduced paw thickness in animal models subjected to carrageenan-induced inflammation. For instance, a related compound showed a reduction in paw thickness by 63.35% compared to control groups .
Table 1: Anti-Inflammatory Effects of DFPA Analogues
Anticancer Activity
Preliminary studies indicate that DFPA may possess anticancer properties. The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of key signaling pathways. Research has shown that fluorinated compounds often exhibit enhanced anticancer activity due to their ability to interact with DNA and inhibit tumor growth .
Case Studies
-
Study on Anti-Inflammatory Effects :
A study evaluated the efficacy of DFPA analogues in reducing inflammation in a rat model. Results indicated significant reductions in paw swelling and pain response compared to standard treatments like celecoxib, suggesting a promising therapeutic profile for DFPA in managing inflammatory diseases . -
Anticancer Potential :
In vitro assays demonstrated that DFPA could inhibit the proliferation of various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed at specific concentrations .
Safety Profile
Safety assessments are crucial for evaluating the therapeutic potential of DFPA. In studies examining ulcerogenic effects, DFPA analogues showed minimal gastrointestinal toxicity compared to traditional NSAIDs like mefenamic acid, which caused significant mucosal damage .
Table 2: Safety Profile Comparison
| Compound | Ulcerogenic Effects | Histological Findings |
|---|---|---|
| DFPA | Non-significant | Normal gastric mucosa structure |
| Mefenamic Acid | Significant | Degraded gastric mucosa |
| Celecoxib | Moderate | Ulcer development observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
